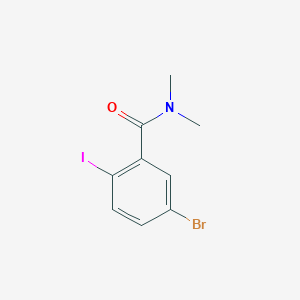
5-bromo-2-iodo-N,N-dimethylbenzamide
Vue d'ensemble
Description
5-bromo-2-iodo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrINO . It is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-iodo-N,N-dimethylbenzamide consists of a benzamide core with bromo and iodo substituents at the 5 and 2 positions, respectively, and dimethylamino substituents attached to the nitrogen of the amide group .Applications De Recherche Scientifique
Crystal Engineering
Crystal engineering studies have utilized halogen and hydrogen bonds to design and construct complex molecular structures. For example, the research on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions highlights the potential of halogen atoms in crystal design. These interactions facilitate the formation of amide dimer tapes and iodo⋯nitro interactions, demonstrating the utility of halogen atoms in structuring and insulating hydrogen bonding and halogen bonding domains within crystal structures (Saha, Nangia, & Jaskólski, 2005).
Synthesis Methodologies
Significant advancements have been made in the synthesis of complex organic compounds. For instance, the synthesis of dimethyl-4-bromoiodobenzenes as aromatic organic intermediates for various fields showcases the versatility of halogenated compounds in organic synthesis. This study presents methods to obtain these intermediates with high yields, demonstrating their importance in the synthesis of other complex molecules (Yu, 2008).
Development of Novel Materials and Ligands
Halogenated compounds are pivotal in the development of new materials and ligands with unique properties. Research into the oxidative bromination and iodination of dimethylacetanilides, for example, has shown the potential of these reactions in generating compounds with specific bromo and iodo substitutions, which could be useful in various chemical reactions and as intermediates in the synthesis of more complex molecules (Medina & Hanson, 2003).
Propriétés
IUPAC Name |
5-bromo-2-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOLNKHZTHLOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-iodo-N,N-dimethylbenzamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

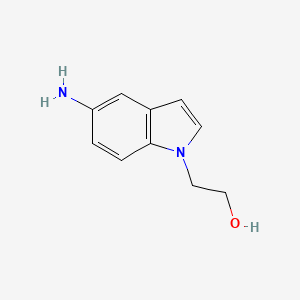
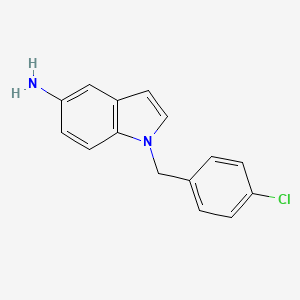
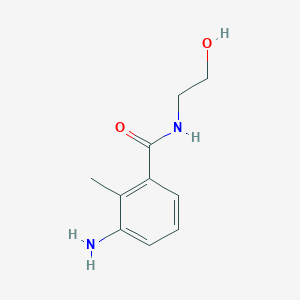
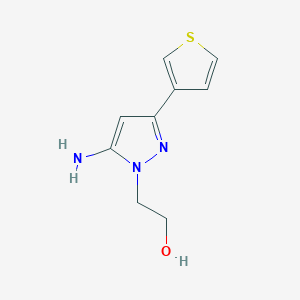
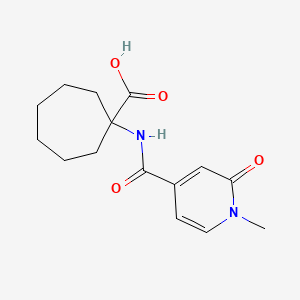
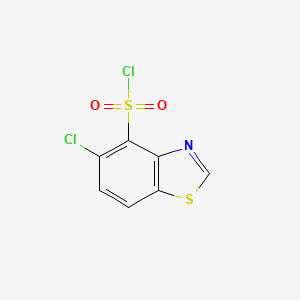
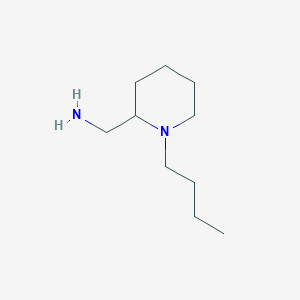

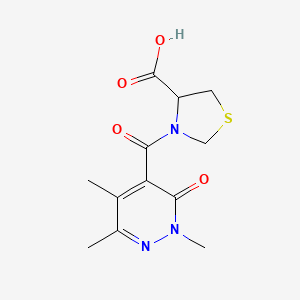
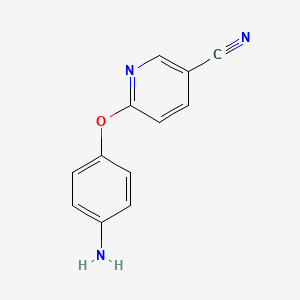
![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)
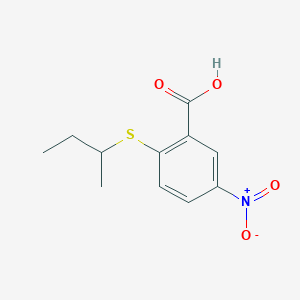
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)